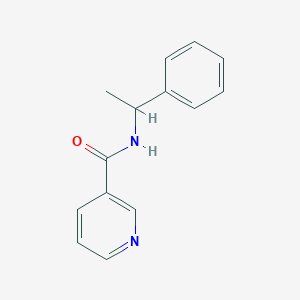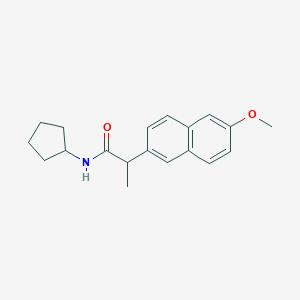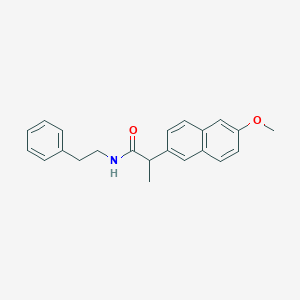![molecular formula C22H24N4O5S B270436 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B270436.png)
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. Inhibition of BTK by 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide blocks this signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, this compound has also been shown to have anti-inflammatory effects. BTK is expressed in various immune cells, including macrophages, dendritic cells, and mast cells, where it plays a critical role in the activation of these cells. Inhibition of BTK by this compound leads to the inhibition of cytokine production and the suppression of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also shown good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively short half-life and the potential for drug-drug interactions.
Orientations Futures
There are several potential future directions for the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its therapeutic efficacy. Another area of interest is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, where BTK plays a critical role in the activation of autoreactive B-cells. Finally, the development of this compound as a treatment for other B-cell malignancies, such as multiple myeloma or Waldenstrom's macroglobulinemia, is an area of active investigation.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of BTK with therapeutic potential in various B-cell malignancies and autoimmune diseases. Its highly selective inhibition of BTK and anti-inflammatory effects make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its potential in these areas and to identify optimal dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group with a methoxy group. The protected phenol is then subjected to a nucleophilic substitution reaction with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenylacetic acid, leading to the formation of the amide bond. The final step involves the removal of the protecting group to yield the final product, this compound.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Propriétés
Formule moléculaire |
C22H24N4O5S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H24N4O5S/c1-14-11-15(2)24-22(23-14)26-32(28,29)18-8-6-17(7-9-18)25-21(27)13-16-5-10-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,27)(H,23,24,26) |
Clé InChI |
JTMJQFWKVZSJDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)









